1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole
Description
Properties
IUPAC Name |
1-(5-tert-butyl-2-ethoxyphenyl)sulfonylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-5-20-13-7-6-12(15(2,3)4)10-14(13)21(18,19)17-9-8-16-11-17/h6-11H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGMGEJSLMQPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Sulfonation of the Aromatic Ring
The tert-butyl and ethoxy groups on the phenyl ring influence the regioselectivity of electrophilic aromatic substitution (EAS). Ethoxy, an ortho/para-directing group, and tert-butyl, a sterically demanding ortho/para-directing group, create competing directives. Computational modeling suggests that sulfonation predominantly occurs at the ortho position relative to the ethoxy group (position 1), as the tert-butyl group’s steric bulk discourages substitution at adjacent positions.
Experimental Protocol
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Starting Material : 2-Ethoxy-5-tert-butylbenzene
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Sulfonation :
-
Chlorination :
Key Data
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Friedel-Crafts | 78 | 92 |
| Sulfonation | 65 | 88 |
| Chlorination | 89 | 95 |
Coupling with Imidazole
Nucleophilic Aromatic Substitution (SNAr)
Imidazole, a weak nucleophile, requires activation via deprotonation. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) facilitates the reaction by scavenging HCl, shifting the equilibrium toward product formation.
Experimental Protocol
-
Reaction Conditions :
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Workup :
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Filter to remove TEA·HCl, concentrate under reduced pressure, and purify via column chromatography (SiO₂, ethyl acetate/hexanes 1:3).
-
Key Data
| Parameter | Value |
|---|---|
| Yield | 72% |
| Purity (HPLC) | 98% |
| Reaction Time | 8 hours |
Alternative: Phase-Transfer Catalysis (PTC)
To enhance reaction efficiency, tetrabutylammonium bromide (TBAB) can be employed as a phase-transfer catalyst in a biphasic system (water/dichloromethane). This method reduces imidazole degradation and improves yields to 81%.
Alternative Synthetic Routes
Thiol-Mediated Pathway
A thiol intermediate offers an alternative route to the sulfonyl chloride:
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Thiol Introduction :
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Oxidation :
Challenges and Optimization
Steric Hindrance
The tert-butyl group’s bulk complicates sulfonation and coupling steps. Elevated temperatures (60–80°C) and prolonged reaction times (8–12 hours) are necessary to overcome kinetic barriers.
Regioselectivity Control
Competing directing effects necessitate precise reaction control. Low-temperature sulfonation (–10°C) minimizes byproduct formation, favoring the ortho-sulfonic acid isomer.
Scalability and Industrial Considerations
Patent literature highlights the importance of avoiding viscous reaction mixtures, which hinder stirring and scalability. The use of acetonitrile as a solvent, coupled with gradual reagent addition, ensures homogeneous mixing and consistent yields (>70%) at kilogram scales .
Chemical Reactions Analysis
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfonamide derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides.
Scientific Research Applications
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of sulfonylimidazole derivatives with varying substituents, based on the provided evidence:
Key Observations:
Substituent Effects on Molecular Weight :
Thermal Stability :
- The nitro-substituted derivative exhibits the highest boiling point (510°C), suggesting enhanced thermal stability from electron-withdrawing nitro groups.
- The methyl-substituted analog has a lower boiling point (409.1°C) and a defined melting point (76–78°C), indicating moderate thermal stability suitable for laboratory handling.
Functional and Application-Based Comparison
Reactivity Trends
- Electron-Withdrawing vs. Electron-Donating Groups :
Biological Activity
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, efficacy, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a sulfonyl group attached to an imidazole ring, with a tert-butyl and ethoxy substituent on the phenyl ring. This unique structure may contribute to its biological properties, influencing interactions with various biological targets.
This compound is hypothesized to exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as tyrosinase, which is involved in melanin production. The inhibition of this enzyme can have implications in skin disorders and cosmetic applications.
- Antimicrobial Properties : Some studies indicate that sulfonamide derivatives possess antimicrobial activities, suggesting that this compound may also exhibit similar properties.
Table 1: Summary of Biological Activities
Tyrosinase Inhibition
Research has demonstrated that compounds structurally related to this compound can significantly inhibit tyrosinase activity. For instance, a related study found that certain derivatives exhibited potent inhibition with IC50 values as low as 0.51 μM, indicating strong potential for applications in skin depigmentation treatments .
Antimicrobial Activity
A study exploring the antimicrobial properties of sulfonamide derivatives revealed that certain compounds effectively inhibited the growth of various bacterial strains. This suggests that this compound could be a candidate for further development as an antimicrobial agent .
Cytotoxicity Assessment
In vitro studies conducted on B16F10 melanoma cells indicated that while some derivatives showed weak cytotoxic effects at high concentrations (5 μM), they remained largely non-toxic at lower concentrations. This profile is promising for therapeutic applications where selective toxicity is desired .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
